1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
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Overview
Description
1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Substitution Reactions:
Purification: The final product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and strong bases or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the 2-phenoxyethyl group.
4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine: Lacks the 3-methoxyphenyl group.
Uniqueness
1-(3-Methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine is unique due to the presence of both the 3-methoxyphenyl and 2-phenoxyethyl groups, which might confer distinct pharmacological properties compared to its simpler analogs.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-28-24-9-5-6-22(20-24)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-29-23-7-3-2-4-8-23/h2-9,20-21H,10-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOWKWFFVRKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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